molecular formula C8H13NO B15301557 7-Azaspiro[3.5]nonan-1-one

7-Azaspiro[3.5]nonan-1-one

Cat. No.: B15301557
M. Wt: 139.19 g/mol
InChI Key: ZPBRXUKCCNTIKV-UHFFFAOYSA-N
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Description

7-Azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[3.5]nonan-1-one typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to form N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to yield N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to produce N-Boc-7-azaspiro-ol, which is finally deprotected using hydrochloric acid in ethyl acetate to obtain the target compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions: 7-Azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

7-Azaspiro[3.5]nonan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors. The compound exhibits high potency and selectivity for FAAH, making it a promising candidate for further medicinal chemistry optimization .

Comparison with Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.3]heptane
  • 1-Oxa-8-azaspiro[4.5]decane

Comparison: 7-Azaspiro[3.5]nonan-1-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers superior metabolic stability and binding affinity, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

7-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-1-2-8(7)3-5-9-6-4-8/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBRXUKCCNTIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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